molecular formula C13H14N2O2 B2811728 5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione CAS No. 956411-90-8

5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione

Cat. No. B2811728
CAS RN: 956411-90-8
M. Wt: 230.267
InChI Key: ROSLVZUWIGWQNX-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazolidine-2,4-dione (also known as barbituric acid) with a 2,3-dihydro-1H-inden-5-yl group at the 5-position and a methyl group at the 5-position of the imidazolidine ring .


Molecular Structure Analysis

The compound contains an imidazolidine-2,4-dione ring, which is a type of heterocycle. It also contains a 2,3-dihydro-1H-inden-5-yl group, which is a type of polycyclic aromatic hydrocarbon .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be solid at room temperature. It probably has moderate water solubility due to the polar imidazolidine-2,4-dione ring .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Triazafulvalene Systems : Imidazolidine-2,4-dione derivatives have been utilized in the synthesis of new triazafulvalene systems, showcasing their role in the development of novel organic compounds with potential applications in materials science and as ligands in coordination chemistry (Uršič, Svete, & Stanovnik, 2010).

Pharmacological Potential

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : Thiazolidinedione derivatives, a class closely related to imidazolidine-2,4-diones, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments, demonstrating the chemical versatility and application of these compounds in industrial maintenance (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Research has been conducted on the synthesis and evaluation of imidazolidine-2,4-dione derivatives for their antimicrobial properties, suggesting their potential as a basis for developing new antibacterial and antifungal agents (Jat, Salvi, Talesara, & Joshi, 2006).

Molecular Dimerization

  • Hydrogen-Bond-Assisted Dimerization : Studies on ferrocenyl hydantoins, which are structurally similar to imidazolidine-2,4-diones, have highlighted their ability to form intermolecularly hydrogen-bonded dimers. This property is of interest for the development of supramolecular structures and materials (Bisello, Cardena, Rossi, Crisma, Formaggio, & Santi, 2017).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies .

Safety and Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity, which is currently unknown. It could be interesting to test this compound in various biological assays to determine its activity .

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-13(11(16)14-12(17)15-13)10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSLVZUWIGWQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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